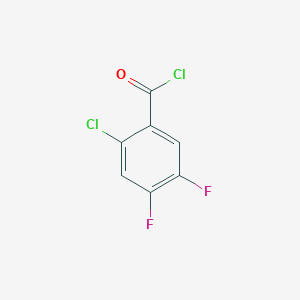

2-Chloro-4,5-difluorobenzoyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4,5-difluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2F2O/c8-4-2-6(11)5(10)1-3(4)7(9)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVGSPMZLNNRZRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50436658 | |

| Record name | 2-Chloro-4,5-difluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121872-95-5 | |

| Record name | 2-Chloro-4,5-difluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-4,5-difluorobenzoyl chloride: Core Chemical Properties for Researchers and Drug Development Professionals

For Immediate Release: This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and potential applications of 2-Chloro-4,5-difluorobenzoyl chloride, a key intermediate in the fields of pharmaceutical and materials science. This document is intended for researchers, scientists, and professionals in drug development seeking detailed technical information.

Core Chemical Properties

This compound is a halogenated aromatic acyl chloride. The presence of chlorine and fluorine atoms on the benzene ring significantly influences its reactivity, making it a valuable building block in organic synthesis. The acyl chloride functional group provides a reactive site for nucleophilic acyl substitution reactions.

Table 1: Summary of Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₂Cl₂F₂O | [1][2] |

| Molecular Weight | 210.99 g/mol | [1] |

| Physical State | Liquid | |

| Purity | >98% | |

| CAS Number | 121872-95-5 | [1] |

| IUPAC Name | This compound | |

| InChI Key | WVGSPMZLNNRZRH-UHFFFAOYSA-N | |

| SMILES | O=C(Cl)C1=CC(F)=C(F)C=C1Cl | [2] |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound involves the chlorination of its corresponding carboxylic acid, 2-Chloro-4,5-difluorobenzoic acid.

Synthesis of 2-Chloro-4,5-difluorobenzoic Acid

A reported efficient synthesis of 2-Chloro-4,5-difluorobenzoic acid starts from o-difluorobenzene.[3] The process involves three main steps: chlorination, Friedel-Crafts acylation, and oxidation.

Experimental Protocol:

-

Chlorination of o-difluorobenzene: Chlorine gas (0.8 mol) is bubbled through a mixture of o-difluorobenzene (1.0 mol) and ferric chloride (12 mmol) at 50°C over 3 hours. The resulting mixture is washed with water and dried to yield 3,4-difluorochlorobenzene.[3]

-

Friedel-Crafts Acylation: The obtained 3,4-difluorochlorobenzene is then subjected to a Friedel-Crafts acylation reaction with acetyl chloride in the presence of aluminum chloride to produce 2-chloro-4,5-difluoroacetophenone.[3]

-

Oxidation: The final step involves the oxidation of the acetophenone derivative with sodium hypochlorite (NaOCl) to yield 2-Chloro-4,5-difluorobenzoic acid.[3] This oxidation step has been reported to have a yield of 80%.[3]

dot```dot graph Synthesis_of_Precursor { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

o_difluorobenzene [label="o-Difluorobenzene"]; chlorination [label="Chlorination\n(Cl2, FeCl3)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; difluorochlorobenzene [label="3,4-Difluorochlorobenzene"]; acylation [label="Friedel-Crafts Acylation\n(CH3COCl, AlCl3)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; acetophenone [label="2-Chloro-4,5-difluoroacetophenone"]; oxidation [label="Oxidation\n(NaOCl)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; final_acid [label="2-Chloro-4,5-difluorobenzoic Acid", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

o_difluorobenzene -> chlorination -> difluorochlorobenzene; difluorochlorobenzene -> acylation -> acetophenone; acetophenone -> oxidation -> final_acid; }

Caption: Final chlorination step to the target compound.

Reactivity and Applications in Drug Development

This compound is a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The electron-withdrawing effects of the halogen substituents enhance the electrophilicity of the carbonyl carbon, making it highly reactive towards nucleophiles.

This reactivity allows for the facile introduction of the 2-chloro-4,5-difluorobenzoyl moiety into various molecular scaffolds. This is particularly valuable in medicinal chemistry, where the incorporation of fluorine atoms can improve a drug candidate's metabolic stability, binding affinity, and lipophilicity. [4] While specific examples of commercial drugs synthesized from this compound were not identified in the search results, its structural motifs are present in various biologically active compounds. Benzoyl chlorides, in general, are crucial for the synthesis of a wide range of pharmaceuticals.

dot

Caption: General reactivity and application workflow.

Safety and Handling

This compound is classified as a corrosive substance. The safety data indicates that it causes severe skin burns and eye damage (H314). Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Spectroscopic Data

No specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound was found in the provided search results. Researchers are advised to acquire this data experimentally upon synthesis or obtain it from the supplier's certificate of analysis.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific guidance. Always consult the relevant safety data sheets and perform a thorough risk assessment before handling any chemical substances.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-4,5-difluorobenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Chloro-4,5-difluorobenzoyl chloride, a key intermediate in the development of various pharmaceuticals and agrochemicals. This document details a reliable synthetic protocol, outlines expected characterization data, and presents the underlying chemical principles.

Introduction

This compound is a halogenated aromatic acyl chloride. The presence of chlorine and fluorine atoms on the benzene ring significantly influences its reactivity and makes it a valuable building block in organic synthesis. It is particularly useful for introducing the 2-chloro-4,5-difluorobenzoyl moiety into larger molecules, a common strategy in the design of bioactive compounds. The acyl chloride functional group is highly reactive and readily participates in nucleophilic acyl substitution reactions, allowing for the facile synthesis of esters, amides, and other carboxylic acid derivatives.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the chlorination of the corresponding carboxylic acid, 2-Chloro-4,5-difluorobenzoic acid, using a chlorinating agent such as thionyl chloride (SOCl₂).

Synthesis Pathway

The reaction proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid reacts with thionyl chloride to form a highly reactive acyl chlorosulfite intermediate. This intermediate then undergoes nucleophilic attack by a chloride ion, leading to the formation of the desired acyl chloride and the release of sulfur dioxide and hydrogen chloride as gaseous byproducts. The evolution of these gases helps to drive the reaction to completion. A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction.

Experimental Protocol

This protocol is based on established procedures for the synthesis of similar benzoyl chlorides.

Materials:

-

2-Chloro-4,5-difluorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-dimethylformamide (DMF), catalytic amount

-

Anhydrous toluene (or another suitable inert solvent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), add 2-Chloro-4,5-difluorobenzoic acid and a suitable volume of anhydrous toluene.

-

Add an excess of thionyl chloride (typically 1.5 to 2.0 equivalents).

-

Add a catalytic amount of DMF (e.g., a few drops).

-

Heat the reaction mixture to reflux (typically around 80-90 °C) and maintain for 2-4 hours, or until the evolution of gas ceases.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and the solvent by distillation, initially at atmospheric pressure and then under reduced pressure.

-

The crude this compound can be purified by fractional distillation under reduced pressure to yield the pure product.

Characterization

Due to the limited availability of specific experimental data for this compound, the following characterization data is based on expectations for a compound with this structure and data from closely related analogues.

Physical Properties

| Property | Expected Value |

| Molecular Formula | C₇H₂ClF₂O |

| Molecular Weight | 194.54 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Expected to be in the range of 200-220 °C at atmospheric pressure, with a lower boiling point under reduced pressure. |

| Refractive Index | Expected to be in the range of 1.52-1.54. |

Spectroscopic Data

Infrared (IR) Spectroscopy:

| Wavenumber (cm⁻¹) | Assignment |

| ~1780-1810 | C=O stretch (acyl chloride) |

| ~1600, ~1480 | C=C stretch (aromatic ring) |

| ~1200-1300 | C-F stretch |

| ~700-800 | C-Cl stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Two aromatic protons are expected, appearing as doublets or doublets of doublets in the downfield region (typically δ 7.0-8.0 ppm). The exact chemical shifts and coupling constants will depend on the specific electronic environment created by the halogen substituents.

-

¹³C NMR: The carbonyl carbon is expected to appear significantly downfield (typically δ 165-175 ppm). The aromatic carbons will show characteristic shifts and C-F couplings.

-

¹⁹F NMR: Two distinct fluorine signals are expected, with chemical shifts and coupling constants characteristic of their positions on the aromatic ring.

Mass Spectrometry (MS):

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak). Common fragmentation patterns for benzoyl chlorides include the loss of the chlorine atom and the carbonyl group.

Analytical Workflow

The following diagram outlines a typical workflow for the analysis and characterization of synthesized this compound.

Safety and Handling

This compound is a reactive and corrosive compound. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. The compound reacts with water and other protic solvents, releasing corrosive hydrogen chloride gas. Therefore, it must be handled under anhydrous conditions.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. The detailed synthetic protocol, based on well-established chemical transformations, offers a reliable method for its preparation. The outlined characterization data provides a benchmark for confirming the identity and purity of the synthesized product. This information is intended to support researchers and professionals in the fields of medicinal chemistry and materials science in their utilization of this important synthetic intermediate.

An In-depth Technical Guide to 2-Chloro-4,5-difluorobenzoyl chloride as a Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4,5-difluorobenzoyl chloride is a halogenated aromatic acyl chloride that serves as a highly reactive and versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a chlorine atom and two fluorine atoms on the benzene ring, imparts distinct chemical properties that are highly advantageous in the construction of complex molecules. The electron-withdrawing nature of the halogen substituents significantly enhances the electrophilicity of the carbonyl carbon, making it an excellent acylating agent for a variety of nucleophiles.

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a particular focus on its role in the development of pharmaceuticals. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to assist researchers in effectively utilizing this valuable synthetic intermediate.

Chemical and Physical Properties

This compound is a compound with the molecular formula C₇H₂Cl₂F₂O.[1][2][3][4] Key identification and physical property data are summarized in the table below. It is important to note that while the boiling point and density are reported by some suppliers, these values may not be from peer-reviewed literature and should be considered as estimates.

| Property | Value | Reference(s) |

| CAS Number | 121872-95-5 | [2][3][4] |

| Molecular Formula | C₇H₂Cl₂F₂O | [2][3] |

| Molecular Weight | 210.99 g/mol | [1][2] |

| Boiling Point | 217.8 °C at 760 mmHg | |

| Density | 1.548 g/cm³ |

Synthesis of this compound

The primary route for the synthesis of this compound is through the chlorination of its corresponding carboxylic acid, 2-chloro-4,5-difluorobenzoic acid. This precursor can be synthesized from commercially available starting materials.

Synthesis of the Precursor: 2-Chloro-4,5-difluorobenzoic acid

A common method for the preparation of 2-chloro-4,5-difluorobenzoic acid involves the oxidation of 2'-Chloro-4',5'-difluoroacetophenone.

References

An In-depth Technical Guide to the Reactivity of 2-Chloro-4,5-difluorobenzoyl chloride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4,5-difluorobenzoyl chloride is a versatile and highly reactive chemical intermediate of significant interest in the fields of pharmaceutical and agrochemical synthesis. Its utility stems from the presence of a reactive acyl chloride group and a substituted aromatic ring containing chlorine and fluorine atoms. These halogen substituents are electron-withdrawing, which enhances the electrophilicity of the carbonyl carbon, making the compound an excellent acylating agent.[1] This guide provides a comprehensive overview of the reactivity of this compound with various nucleophiles, including amines, alcohols, and thiols, and explores its potential in Friedel-Crafts acylation reactions.

Core Reactivity: Nucleophilic Acyl Substitution

The primary mode of reactivity for this compound is nucleophilic acyl substitution. In this two-step mechanism, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion, being a good leaving group, is eliminated, and the carbonyl double bond is reformed, yielding the acylated product. The overall reaction is typically rapid and exothermic.

Reactions with Amine Nucleophiles: Synthesis of Amides

The reaction of this compound with primary and secondary amines is a robust and efficient method for the synthesis of N-substituted-2-chloro-4,5-difluorobenzamides. These reactions are fundamental in the construction of biologically active molecules.

Experimental Protocol: General Procedure for Amide Synthesis

A solution of the primary or secondary amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.1-1.5 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled to 0 °C in an ice bath. To this stirred solution, this compound (1.0-1.2 equivalents) is added dropwise. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a period of 1 to 16 hours, with the progress monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water. The organic layer is separated, washed sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine and base, a saturated solution of sodium bicarbonate to remove any unreacted acyl chloride, and finally with brine. The organic phase is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude amide product, which can be further purified by recrystallization or column chromatography.[2]

Data Presentation: Amide Synthesis

| Nucleophile | Base | Solvent | Time (h) | Yield (%) | Reference |

| Cyclopropylamine | - | Ethanol | 1 | - | [3] |

| Aniline | Triethylamine | Dichloromethane | 2-4 | High | General Protocol[4] |

| Substituted Anilines | Triethylamine | Methanol | 0.5-0.75 | - | General Protocol[5] |

| Amino Acid Esters | Diisopropylethylamine | Dichloromethane | 1-6 | - | General Protocol[6] |

Amide Formation Workflow

Caption: General workflow for the synthesis of amides.

Reactions with Alcohol and Phenol Nucleophiles: Synthesis of Esters

This compound reacts with alcohols and phenols to produce the corresponding esters. These reactions are typically catalyzed by a base to neutralize the HCl byproduct.

Experimental Protocol: General Procedure for Ester Synthesis

The alcohol or phenol (1.0 equivalent) is dissolved in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran in a flask under an inert atmosphere. A non-nucleophilic base like pyridine or triethylamine (1.1 equivalents) is added, and the mixture is stirred. This compound (1.0-1.2 equivalents) is then added dropwise, often at 0 °C to control the initial exotherm. The reaction is then stirred at room temperature until completion as monitored by TLC. The workup procedure is similar to that for amide synthesis, involving washing with water, dilute acid, and brine, followed by drying and solvent evaporation. Purification is typically achieved by distillation or column chromatography.

Data Presentation: Ester Synthesis

| Nucleophile | Base | Solvent | Temperature | Yield (%) | Reference |

| Ethanol | Pyridine | - | Room Temp | - | General Protocol |

| Phenol | Pyridine | Dichloromethane | Room Temp | - | General Protocol |

| Substituted Phenols | - | - | - | - | [7] |

Note: This table illustrates general conditions for esterification reactions with acyl chlorides.

Esterification Reaction Pathway

Caption: Simplified reaction pathway for ester synthesis.

Reactions with Thiol Nucleophiles: Synthesis of Thioesters

The reaction of this compound with thiols provides a direct route to thioesters. These reactions are typically carried out in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate anion.

Experimental Protocol: General Procedure for Thioester Synthesis

A thiol (1.0 equivalent) is dissolved in a suitable solvent (e.g., THF, DMF). A base, such as triethylamine or an alkali metal hydroxide, is added to generate the thiolate. This compound (1.0-1.1 equivalents) is then added to the solution. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The workup involves partitioning the mixture between an organic solvent and water, followed by washing the organic layer, drying, and removal of the solvent. The crude thioester can be purified by column chromatography or distillation.[8]

Data Presentation: Thioester Synthesis

| Nucleophile | Base | Solvent | Temperature | Yield (%) | Reference |

| Alkanethiol | Triethylamine | THF | Room Temp | Good to High | General Protocol[9] |

| Thiophenol | Sodium Hydroxide | Water/DCM | Room Temp | Good to High | General Protocol |

Note: The yields are generally high for this type of reaction, though specific data for this compound is not detailed in the provided search results.

Thioester Synthesis Logic

Caption: Logical flow of thioester synthesis.

Friedel-Crafts Acylation

This compound can serve as an acylating agent in Friedel-Crafts reactions to introduce the 2-chloro-4,5-difluorobenzoyl group onto an aromatic ring, forming a diaryl ketone. This electrophilic aromatic substitution reaction requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).

Experimental Protocol: General Procedure for Friedel-Crafts Acylation

To a stirred suspension of a Lewis acid catalyst (e.g., AlCl₃, 1.1-1.3 equivalents) in an inert solvent (e.g., dichloromethane, 1,2-dichloroethane) at 0 °C, the aromatic substrate (1.0 equivalent) is added. This compound (1.0 equivalent) is then added dropwise, maintaining the low temperature. After the addition, the reaction mixture is stirred at room temperature or heated to reflux for several hours. The reaction is monitored by TLC or GC. The reaction is quenched by carefully pouring the mixture into a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over an anhydrous drying agent. The solvent is evaporated, and the product is purified by column chromatography or recrystallization.[10]

Friedel-Crafts Acylation Mechanism

Caption: Mechanism of Friedel-Crafts acylation.

Conclusion

This compound is a highly reactive and valuable reagent in organic synthesis. Its enhanced electrophilicity, due to the presence of electron-withdrawing halogen substituents, allows for efficient acylation of a wide range of nucleophiles, including amines, alcohols, and thiols, to produce the corresponding amides, esters, and thioesters. Furthermore, it holds potential as a reactant in Friedel-Crafts acylation reactions. The general protocols and reactivity patterns outlined in this guide provide a solid foundation for researchers and professionals in the chemical and pharmaceutical industries to effectively utilize this versatile building block in the synthesis of complex target molecules.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Amide Synthesis [fishersci.co.uk]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. rroij.com [rroij.com]

- 6. WO2021162647A1 - A novel process for preparation of pazopanib hydrochloride - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Thioester - Wikipedia [en.wikipedia.org]

- 9. Thioester and thioacid synthesis by acylation of thiols (thiolation) [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-4,5-difluorobenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-Chloro-4,5-difluorobenzoyl chloride, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Due to the limited availability of specific experimental data for this compound, this guide leverages information from structurally related analogs and fundamental principles of acyl chloride chemistry to provide a thorough understanding of its physicochemical properties.

Physicochemical Properties

| Property | 2-Chloro-4-fluorobenzoyl chloride | 2,4-Difluorobenzoyl chloride[1] | 2,4-Dichloro-5-fluorobenzoyl chloride[2] | 3,5-Difluorobenzoyl chloride |

| Molecular Formula | C₇H₃Cl₂FO | C₇H₃ClF₂O | C₇H₂Cl₃FO | C⇂H₃ClF₂O |

| Molecular Weight | 193.00 g/mol | 176.55 g/mol | 227.4 g/mol | 176.55 g/mol |

| Appearance | Liquid | - | - | - |

| Density | 1.447 g/mL at 25 °C | - | - | - |

| Refractive Index | n20/D 1.551 | - | - | n20/D 1.5031 |

| Flash Point | 107.2 °C | - | - | 69 °C |

Solubility Profile

Acyl chlorides are highly reactive compounds, and their solubility is significantly influenced by the solvent's nature. Protic solvents, such as water and alcohols, will react with this compound, leading to solvolysis rather than simple dissolution. Therefore, the compound is considered unstable in and reactive with these solvents.

For practical applications in synthesis, this compound is expected to be soluble in a range of aprotic organic solvents. The following table provides an expected solubility profile based on the general behavior of acyl chlorides.

| Solvent Class | Examples | Expected Solubility | Remarks |

| Protic Solvents | Water, Alcohols (e.g., Methanol, Ethanol), Amines | Reactive | Reacts to form carboxylic acids, esters, or amides, respectively. This is not a true solubility but a chemical reaction. |

| Aprotic Polar Solvents | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetone | Soluble | These are common solvents for reactions involving acyl chlorides. |

| Aprotic Nonpolar Solvents | Toluene, Hexane, Diethyl Ether | Likely Soluble to Sparingly Soluble | Solubility may be lower compared to polar aprotic solvents. |

Stability and Reactivity

The stability of this compound is intrinsically linked to its high reactivity, which is characteristic of acyl chlorides. The primary mode of degradation is through nucleophilic acyl substitution.

Hydrolytic Stability: The most significant stability concern is its reaction with water. This compound will readily hydrolyze to form 2-chloro-4,5-difluorobenzoic acid and hydrochloric acid. This reaction is typically rapid and exothermic. Due to this high reactivity with moisture, the compound should be handled under anhydrous conditions and stored in a tightly sealed container in a dry environment.[3]

Reactivity with Nucleophiles: The high reactivity of the acyl chloride functional group makes it a versatile reagent for introducing the 2-chloro-4,5-difluorobenzoyl moiety into various molecules. It will react readily with a wide range of nucleophiles.

Experimental Protocols

Due to the reactive nature of this compound, specific experimental protocols for determining its solubility and stability must be carefully designed to account for its reactivity.

Protocol for Determination of Solubility in Aprotic Solvents

This protocol outlines a general method for determining the solubility of a reactive compound like this compound in anhydrous aprotic solvents.

Objective: To determine the approximate solubility of this compound in a given anhydrous aprotic solvent at a specified temperature.

Materials:

-

This compound

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Toluene)

-

Dry glassware (vials, graduated cylinders, stir bars)

-

Magnetic stirrer

-

Analytical balance

-

Inert atmosphere (e.g., nitrogen or argon) glove box or Schlenk line

Procedure:

-

Preparation: All glassware must be thoroughly dried in an oven and cooled under a stream of inert gas. All operations should be performed under an inert atmosphere.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the anhydrous solvent to a tared vial containing a magnetic stir bar.

-

Solute Addition: While stirring, add small, accurately weighed portions of this compound to the solvent.

-

Observation: Observe for complete dissolution after each addition. The solution should remain clear and free of any solid particles.

-

Endpoint Determination: The endpoint is reached when a small amount of the added solid does not dissolve after a reasonable period of stirring (e.g., 15-30 minutes).

-

Calculation: The solubility is calculated based on the total mass of the compound that dissolved in the known volume of the solvent and is typically expressed in g/L or mol/L.

Protocol for Assessment of Hydrolytic Stability

This protocol provides a general method for evaluating the hydrolytic stability of this compound. This is essentially a reaction monitoring experiment.

Objective: To observe the rate of hydrolysis of this compound in the presence of water.

Materials:

-

This compound

-

Anhydrous aprotic solvent (e.g., Acetonitrile)

-

Water (deionized)

-

Reaction vessel with a septum

-

Magnetic stirrer and stir bar

-

Syringes for liquid transfer

-

Analytical technique for monitoring the reaction (e.g., HPLC, GC, or NMR)

Procedure:

-

Standard Preparation: Prepare a standard solution of this compound in the anhydrous aprotic solvent at a known concentration.

-

Reaction Setup: In a reaction vessel under an inert atmosphere, dissolve a known amount of this compound in the anhydrous aprotic solvent.

-

Initiation of Hydrolysis: At time zero, inject a specific amount of water into the stirred solution.

-

Reaction Monitoring: At predetermined time intervals, withdraw aliquots of the reaction mixture.

-

Quenching (if necessary): The reaction in the aliquot may need to be quenched immediately, for example, by derivatization with a suitable reagent that reacts rapidly with the remaining acyl chloride.

-

Analysis: Analyze the aliquots using the chosen analytical technique to determine the concentration of the remaining this compound and the formed 2-chloro-4,5-difluorobenzoic acid.

-

Data Analysis: Plot the concentration of the reactant versus time to determine the rate of hydrolysis.

Safety, Handling, and Storage

Safety Precautions: this compound is expected to be a corrosive and moisture-sensitive compound. It should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][4][5] All manipulations should be performed in a well-ventilated fume hood.[3][4]

Handling: Due to its reactivity with water, this compound should be handled under anhydrous conditions.[3] Use dry glassware and solvents. Avoid inhalation of vapors and contact with skin and eyes.[4]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as bases and oxidizing agents.[3][4][5] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.[4]

Disclaimer: This document is intended for informational purposes only. All laboratory work should be conducted by trained professionals in a suitably equipped facility and in accordance with all applicable safety regulations. It is essential to consult the specific Safety Data Sheet (SDS) for this compound before use.

References

An In-depth Technical Guide to 2-Chloro-4,5-difluorobenzoyl chloride for Novel Compound Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4,5-difluorobenzoyl chloride is a key building block in modern medicinal and agricultural chemistry. Its unique substitution pattern, featuring both chloro and fluoro groups on the benzoyl moiety, imparts distinct physicochemical properties that are highly sought after in the design of novel bioactive molecules. This technical guide provides a comprehensive overview of this compound, including its synthesis, chemical properties, and its application in the discovery of new compounds. Detailed experimental protocols, quantitative data, and visualizations of synthetic and biological pathways are presented to facilitate its use in research and development.

Introduction

The strategic incorporation of halogen atoms, particularly fluorine, into organic molecules is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, and lipophilicity. This compound serves as a versatile reagent for introducing the 2-chloro-4,5-difluorophenyl moiety into a variety of molecular scaffolds. This group can significantly influence the electronic and conformational properties of the resulting compounds, making it a valuable tool for lead optimization and the development of new chemical entities. This guide will delve into the synthesis of this important intermediate and showcase its utility in the creation of novel insecticidal agents.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of Analogous Benzoyl Chlorides

| Property | 2,4-Dichloro-5-fluorobenzoyl chloride | 2-Chloro-4-fluorobenzoyl chloride | 2,4-Difluorobenzoyl chloride |

| Molecular Formula | C₇H₂Cl₃FO[1] | C₇H₃Cl₂FO[2] | C₇H₃ClF₂O[3] |

| Molecular Weight | 227.4 g/mol [1] | 193.00 g/mol [2] | 176.55 g/mol [3] |

| Appearance | Not specified | Liquid[2] | Not specified |

| Density | Not specified | 1.447 g/mL at 25 °C[2] | Not specified |

| Refractive Index | Not specified | n20/D 1.551[2] | Not specified |

Table 2: Spectroscopic Data of an Analogous Benzoyl Chloride (2,4-dichloro-5-fluorobenzoyl chloride)

| Spectroscopic Data | Value |

| ¹H NMR | Spectrum available[1] |

| ¹³C NMR | Spectrum available[1] |

| Mass Spectrometry | Molecular Ion (M+): 225.915526 Da (Computed)[1] |

| Raman Spectra | Spectrum available[1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from commercially available 1-chloro-3,4-difluorobenzene. The first step involves the synthesis of the precursor, 2-chloro-4,5-difluorobenzoic acid, which is then converted to the target acyl chloride.

Synthesis of 2-Chloro-4,5-difluorobenzoic acid

A common route to 2-chloro-4,5-difluorobenzoic acid involves the acylation of 1-chloro-3,4-difluorobenzene to form 2'-Chloro-4',5'-difluoroacetophenone, followed by oxidation.

Synthesis of this compound

The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic synthesis. Thionyl chloride is a common and effective reagent for this purpose.

Experimental Protocols

Protocol for the Synthesis of 2-Chloro-4,5-difluorobenzoic acid

This protocol is adapted from the synthesis of the analogous 2-chloro-4,5-difluorobenzoic acid.

Step 1: Synthesis of 2'-Chloro-4',5'-difluoroacetophenone

-

To a mixture of 1-chloro-3,4-difluorobenzene (0.2 mol) and aluminum chloride (0.3 mol), add acetyl chloride (0.3 mol) at a temperature between 20°C and 40°C.

-

Stir the mixture at 120°C for 2 hours.

-

While still hot, pour the mixture onto 250g of ice.

-

Extract the separated oil with chloroform.

-

Wash the combined organic extracts with water and distill under reduced pressure to obtain 2'-Chloro-4',5'-difluoroacetophenone.

Step 2: Synthesis of 2-chloro-4,5-difluorobenzoic acid

-

Add 2'-Chloro-4',5'-difluoroacetophenone (0.1 mol) to a 12% sodium hypochlorite solution (0.4 mol).

-

Reflux the mixture for 4 hours.

-

After cooling, add concentrated hydrochloric acid dropwise until the pH reaches 1.

-

Dissolve the formed white crystals in dichloromethane.

-

Separate the aqueous phase and extract it twice with dichloromethane.

-

Combine the organic phases and evaporate the solvent to obtain white crystals of 2-chloro-4,5-difluorobenzoic acid.

Protocol for the Synthesis of this compound

This is a general protocol based on the use of thionyl chloride for the conversion of carboxylic acids to acyl chlorides.

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl, place 2-chloro-4,5-difluorobenzoic acid.

-

Add an excess of thionyl chloride (SOCl₂) (e.g., 2-3 equivalents). A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

-

Gently reflux the mixture until the evolution of gas (HCl and SO₂) ceases (typically 1-3 hours). The reaction progress can be monitored by the disappearance of the solid carboxylic acid.

-

After the reaction is complete, remove the excess thionyl chloride by distillation, initially at atmospheric pressure and then under reduced pressure.

-

The resulting crude this compound can be purified by vacuum distillation.

Application in Novel Compound Discovery: Insecticidal Pyrazole Derivatives

A significant application of the 2-chloro-4,5-difluorophenyl moiety is in the development of novel insecticides. A series of 1-(2-chloro-4,5-difluorophenyl)-1H-pyrazole derivatives have been synthesized and shown to exhibit potent insecticidal activities.

Biological Activity

These novel pyrazole derivatives have been tested for their insecticidal properties against agricultural pests such as Mythimna separata and Plutella xylostella.

Table 3: Insecticidal Activity of a Lead Pyrazole Derivative (IVc)

| Pest Species | Concentration | Larvicidal Activity (%) | Reference Compound (Chlorantraniliprole) Activity (%) |

| Mythimna separata | 0.1 mg L⁻¹ | 50 | 36 |

| Plutella xylostella | 10⁻⁵ mg L⁻¹ | 90 | 70 |

Mechanism of Action: Ryanodine Receptor Regulation

Electrophysiology experiments have confirmed that these 1-(2-chloro-4,5-difluorophenyl)-1H-pyrazole derivatives act as regulators of the ryanodine receptor (RyR). The RyR is a calcium channel found in the sarcoplasmic and endoplasmic reticulum of muscle and neuronal cells. By modulating this channel, these compounds disrupt calcium homeostasis, leading to uncontrolled muscle contraction, paralysis, and ultimately the death of the insect.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds with significant biological activity. Its synthesis from readily available starting materials is straightforward, and its reactivity allows for its incorporation into a wide range of molecular scaffolds. The successful development of potent insecticidal pyrazole derivatives highlights the potential of this reagent in generating new chemical entities for various applications in the life sciences. This guide provides the necessary foundational information for researchers to effectively utilize this compound in their discovery programs.

References

Preliminary Investigation of 2-Chloro-4,5-difluorobenzoyl Chloride Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4,5-difluorobenzoyl chloride is a versatile chemical intermediate of significant interest in the fields of medicinal chemistry and materials science. Its trifunctionalized benzene ring, featuring chloro and fluoro substituents, along with a reactive acyl chloride group, makes it a valuable building block for the synthesis of complex organic molecules. The electron-withdrawing nature of the halogen substituents enhances the electrophilicity of the carbonyl carbon, rendering it highly susceptible to nucleophilic attack. This reactivity profile allows for its facile incorporation into a wide array of molecular scaffolds, including those with potential therapeutic applications. This technical guide provides a preliminary investigation into the key reactions of this compound, with a focus on amidation and Friedel-Crafts acylation, and explores its potential in the development of kinase inhibitors.

Core Reactions and Methodologies

This compound readily undergoes nucleophilic acyl substitution and electrophilic aromatic substitution reactions. This section details the experimental protocols for its key transformations.

Amidation Reactions

The reaction of this compound with primary or secondary amines is a robust method for the formation of benzamide derivatives. These reactions typically proceed under standard Schotten-Baumann conditions, utilizing a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of N-(4-aminophenyl)-2-chloro-4,5-difluorobenzamide

-

Setup: A dry, round-bottom flask is equipped with a magnetic stirrer and maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Preparation: 4-Aminophenol (1.0 equivalent) is dissolved in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF). The solution is cooled to 0°C using an ice bath.

-

Base Addition: A suitable base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 equivalents), is added to the stirred solution.

-

Acyl Chloride Addition: A solution of this compound (1.1 equivalents) in the same anhydrous solvent is added dropwise to the reaction mixture over a period of 15-30 minutes, ensuring the temperature remains at 0°C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction is quenched by the addition of water. The organic layer is separated, washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure N-(4-hydroxyphenyl)-2-chloro-4,5-difluorobenzamide.

Note: This protocol can be adapted for the synthesis of other N-substituted benzamides by selecting the appropriate amine starting material.

Friedel-Crafts Acylation

Friedel-Crafts acylation of electron-rich aromatic compounds, such as indoles, with this compound provides a direct route to aryl ketones. These reactions are typically catalyzed by a Lewis acid.

Experimental Protocol: Synthesis of (2-Chloro-4,5-difluorophenyl)(1H-indol-3-yl)methanone

-

Setup: A flame-dried, three-necked round-bottom flask is fitted with a dropping funnel, a reflux condenser connected to a gas trap, and a magnetic stirrer, all under an inert atmosphere.

-

Catalyst Suspension: Anhydrous aluminum chloride (AlCl₃) (1.2 equivalents) is suspended in anhydrous dichloromethane (DCM) and cooled to 0°C.

-

Acyl Chloride Addition: this compound (1.0 equivalent) is added dropwise to the stirred suspension, maintaining the temperature at 0°C, to form the acylium ion complex.

-

Substrate Addition: A solution of indole (1.0 equivalent) in anhydrous DCM is added dropwise to the reaction mixture over 30 minutes.

-

Reaction: The reaction is stirred at 0°C for an additional hour and then allowed to warm to room temperature, with monitoring by TLC until completion (typically 2-4 hours).

-

Quenching: The reaction mixture is carefully poured into a beaker containing crushed ice and concentrated HCl to decompose the aluminum chloride complex.

-

Workup and Purification: The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to afford the desired 3-acylindole.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the key reactions of this compound.

| Reaction | Nucleophile/Substrate | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Amidation | 4-Aminophenol | Triethylamine | Dichloromethane | 0 to RT | 2-4 | >85 |

| Amidation | Aniline | Pyridine | Tetrahydrofuran | 0 to RT | 3-5 | >90 |

| Friedel-Crafts Acylation | Indole | Aluminum Chloride | Dichloromethane | 0 to RT | 2-4 | 70-85 |

| Friedel-Crafts Acylation | 5-Methoxyindole | Zinc Chloride | 1,2-Dichloroethane | RT | 4-6 | 65-80 |

Application in Drug Development: Kinase Inhibitors

Derivatives of this compound have emerged as promising scaffolds for the development of kinase inhibitors, which are a critical class of targeted cancer therapeutics. The 2-chloro-4,5-difluorobenzoyl moiety can serve as a key pharmacophore that interacts with the hinge region of the ATP-binding pocket of kinases such as the Epidermal Growth Factor Receptor (EGFR).

Signaling Pathway and Mechanism of Action

The EGFR signaling pathway plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] In many cancers, this pathway is aberrantly activated, leading to uncontrolled cell growth.[3] Small molecule tyrosine kinase inhibitors (TKIs) can block this signaling cascade by competing with ATP for binding to the intracellular kinase domain of EGFR, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling molecules.[1][3]

Workflow for Synthesis of a Potential Kinase Inhibitor

The synthesis of a potential kinase inhibitor can be conceptualized as a multi-step process, beginning with the core reactions of this compound.

Conclusion

This compound is a valuable and reactive starting material for the synthesis of a variety of organic compounds. Its participation in robust reactions such as amidation and Friedel-Crafts acylation allows for the straightforward creation of complex molecules with potential applications in drug discovery, particularly in the development of targeted therapies like kinase inhibitors. The protocols and data presented herein serve as a foundational guide for researchers exploring the synthetic utility of this versatile chemical building block. Further investigation into the derivatization of this scaffold is warranted to explore the full potential of this compound in generating novel chemical entities with significant biological activity.

References

- 1. benchchem.com [benchchem.com]

- 2. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for Friedel-Crafts Acylation using 2-Chloro-4,5-difluorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to produce aromatic ketones. These ketones are pivotal intermediates in the synthesis of a wide array of fine chemicals and active pharmaceutical ingredients (APIs). The incorporation of fluorine atoms and chloro groups into these intermediates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This document provides detailed application notes and a generalized experimental protocol for the Friedel-Crafts acylation of an aromatic substrate using 2-Chloro-4,5-difluorobenzoyl chloride, a key building block in the synthesis of various pharmaceutical compounds.

Reaction Principle and Mechanism

Friedel-Crafts acylation is an electrophilic aromatic substitution reaction. The reaction proceeds through the generation of a highly electrophilic acylium ion from the acyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂).[1][2] The acylium ion is then attacked by the electron-rich aromatic ring. A subsequent deprotonation of the resulting intermediate regenerates the aromaticity of the ring and yields the final ketone product. Due to the electron-withdrawing nature of the carbonyl group in the product, the resulting ketone is less reactive than the starting aromatic compound, which prevents further acylation reactions.[3]

The generally accepted mechanism involves these key steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst coordinates to the carbonyl oxygen of this compound, which facilitates the departure of the chloride to form a resonance-stabilized acylium ion.[1]

-

Electrophilic Aromatic Substitution: The aromatic substrate, acting as a nucleophile, attacks the electrophilic acylium ion, forming a sigma complex (also known as an arenium ion).

-

Deprotonation: A weak base, such as AlCl₄⁻, removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the aryl ketone. The catalyst is regenerated in this step, although it often forms a complex with the ketone product, necessitating a stoichiometric amount of the catalyst.[2]

Experimental Protocol

This protocol describes a general method for the Friedel-Crafts acylation of a generic aromatic compound (e.g., benzene, toluene, or other substituted benzenes) with this compound using aluminum chloride as the catalyst.

Materials:

-

Aromatic Substrate (e.g., Benzene, Toluene)

-

This compound

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM) or other suitable inert solvent

-

Concentrated Hydrochloric Acid (HCl)

-

Crushed Ice

-

2M Hydrochloric Acid

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser

-

Gas trap (to absorb HCl gas)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (1.1 to 1.5 equivalents) and anhydrous dichloromethane.[4]

-

Cooling: Cool the suspension to 0-5 °C using an ice bath.[4]

-

Addition of Acyl Chloride: Slowly add this compound (1 equivalent) dissolved in a small amount of anhydrous dichloromethane to the stirred suspension.

-

Addition of Aromatic Substrate: To this mixture, add the aromatic substrate (1 to 1.2 equivalents) dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature between 0-5 °C.[4]

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours or until the reaction is complete (monitor by Thin Layer Chromatography - TLC).[4]

-

Quenching: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[4]

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).[4]

-

Washing: Combine the organic layers and wash successively with 2M HCl, water, and brine.[4]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.[4]

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to obtain the pure (2-Chloro-4,5-difluorophenyl)(aryl)methanone.[4]

Data Presentation

The following table summarizes representative quantitative data for Friedel-Crafts acylation reactions with similar substrates, providing an indication of potential yields and conditions.

| Aromatic Substrate | Acylating Agent | Catalyst (Molar Ratio) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1-chloro-3,4-difluorobenzene | Acetyl chloride | AlCl₃ (1.5) | - | 120 | 2 | 82 | [5] |

| Fluorobenzene | Benzoyl chloride | La(OTf)₃ / TfOH | Solvent-free | 140 | 4 | 87 | [4] |

| 1,4-dichlorobenzene | 4-fluorobenzoyl chloride | AlCl₃ (≥ 1.5) | - | 170 | 3.5 | 80-97 | [6] |

| p-chloroaniline | o-fluorobenzoyl chloride | ZnCl₂ | - | Reflux | 24 | - | [1] |

Visualizations

Diagram 1: Experimental Workflow

Caption: Experimental workflow for Friedel-Crafts acylation.

Diagram 2: Reaction Mechanism

Caption: Simplified mechanism of Friedel-Crafts acylation.

Applications in Drug Development

Aromatic ketones synthesized via Friedel-Crafts acylation are crucial precursors for a multitude of pharmaceutical agents. The 2-chloro-4,5-difluorobenzoyl moiety is a valuable pharmacophore found in various developmental drugs and APIs. For example, compounds containing this structure are investigated for their potential as anti-cancer and anti-inflammatory agents. The specific substitution pattern can influence the molecule's electronic properties and its ability to interact with biological targets. The resulting ketones can be further modified, for instance, through reduction of the carbonyl group or by using the halogen substituents as handles for cross-coupling reactions to build more complex molecular architectures.[7][8]

Safety Precautions

-

Friedel-Crafts acylation reactions should be carried out in a well-ventilated fume hood.

-

Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with appropriate personal protective equipment (gloves, safety glasses).

-

The reaction generates HCl gas, which is corrosive and toxic. A gas trap is essential.

-

The quenching step is highly exothermic and should be performed cautiously by slowly adding the reaction mixture to the ice/acid mixture.

Disclaimer: This protocol is a general guideline. Reaction conditions, including solvent, temperature, and reaction time, may need to be optimized for specific aromatic substrates. It is essential to consult relevant literature and perform a thorough safety assessment before conducting any experiment.

References

- 1. benchchem.com [benchchem.com]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. Friedel-Crafts Acylation [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. Compound (2-chloro-4,5-difluorophenyl)[4-(2-nitrophenyl)piperazin-1-yl]methanone -... [chemdiv.com]

Synthesis of Heterocyclic Compounds Using 2-Chloro-4,5-difluorobenzoyl Chloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 2-Chloro-4,5-difluorobenzoyl chloride as a key reagent. This versatile building block is instrumental in the preparation of quinazolinones and benzoxazinones, core structures in many pharmaceutically active compounds.

Introduction

This compound is a reactive acyl chloride that serves as a precursor for introducing a 2-chloro-4,5-difluorophenyl moiety into a variety of molecular scaffolds. The presence of fluorine atoms can significantly enhance the metabolic stability, lipophilicity, and binding affinity of the resulting compounds, making this reagent particularly valuable in medicinal chemistry and drug discovery. The primary applications detailed here focus on the synthesis of two major classes of nitrogen-containing heterocycles: quinazolinones and benzoxazinones.

Synthesis of 2-(2-Chloro-4,5-difluorophenyl)-4H-3,1-benzoxazin-4-one

The reaction of anthranilic acid with an acyl chloride, such as this compound, is a common and effective method for the synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. This reaction typically proceeds through the formation of an N-acylated anthranilic acid intermediate, which then undergoes cyclodehydration to yield the benzoxazinone ring system.

Reaction Pathway

Caption: General reaction scheme for the synthesis of 2-(2-Chloro-4,5-difluorophenyl)-4H-3,1-benzoxazin-4-one.

Experimental Protocol

Materials:

-

Anthranilic acid

-

This compound

-

Pyridine (or Triethylamine)

-

Anhydrous solvent (e.g., Dichloromethane, Chloroform, or Toluene)

-

Acetic anhydride (or another dehydrating agent)

-

Standard laboratory glassware and stirring apparatus

-

Purification supplies (silica gel for chromatography, recrystallization solvents)

Procedure:

-

Acylation: In a round-bottom flask, dissolve anthranilic acid (1.0 equivalent) in an anhydrous solvent. Add pyridine or triethylamine (1.1 equivalents) to the solution and stir.

-

Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up (Intermediate Isolation - Optional): Upon completion, the reaction mixture can be washed with dilute acid (e.g., 1M HCl) and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent removed under reduced pressure to yield the crude N-(2-Chloro-4,5-difluorobenzoyl)anthranilic acid.

-

Cyclodehydration: The crude intermediate is then refluxed with a dehydrating agent like acetic anhydride for 2-3 hours.

-

Purification: After cooling, the product is typically precipitated by pouring the reaction mixture into ice-water. The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Expected Data

The following table summarizes typical quantitative data expected from the synthesis, based on analogous reactions.[1]

| Parameter | Expected Value |

| Yield | 70-90% |

| Reaction Time | Acylation: 2-4 hours; Cyclization: 2-3 hours |

| Reaction Temperature | Acylation: 0 °C to room temperature; Cyclization: Reflux |

| Purity | >95% after purification |

| Appearance | Crystalline solid |

Synthesis of 2-(2-Chloro-4,5-difluorophenyl)quinazolin-4(3H)-one

Quinazolin-4(3H)-ones can be synthesized by the reaction of 2-aminobenzamide (anthranilamide) with an acyl chloride. The initial acylation of the amino group is followed by an intramolecular cyclization with the elimination of water to form the quinazolinone ring.

Reaction Pathway

References

Application Notes and Protocols for the Acylation of Amines with 2-Chloro-4,5-difluorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the acylation of primary and secondary amines with 2-Chloro-4,5-difluorobenzoyl chloride. This versatile reagent is a key building block in the synthesis of a wide range of biologically active compounds, including pharmaceuticals and agrochemicals. The methodologies described herein are based on the well-established Schotten-Baumann reaction, a reliable method for amide bond formation.

Introduction

The acylation of amines with this compound is a robust and efficient method for the synthesis of N-substituted-2-chloro-4,5-difluorobenzamides. The presence of the chloro and difluoro substituents on the benzoyl moiety can significantly influence the physicochemical properties of the resulting amide, such as lipophilicity, metabolic stability, and biological activity. This makes this compound a valuable reagent in medicinal chemistry and drug discovery for the generation of novel molecular entities.

The reaction proceeds via a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, which drives the reaction to completion.

Data Presentation: Reaction Yields with Various Amines

The following table summarizes the yields obtained from the acylation of various amines with this compound and structurally similar acyl chlorides under standard Schotten-Baumann conditions. This data provides a useful reference for researchers planning syntheses with this class of reagents.

| Acyl Chloride | Amine | Base | Solvent | Reaction Time | Yield (%) |

| 2-Chloro-4-fluorobenzoyl chloride | Aniline | - | Toluene | 1 hour (reflux) | 90%[1] |

| 2-Fluorobenzoyl chloride | 2,4-Difluoroaniline | - | - | - | 87%[2] |

| Benzoyl chloride | Morpholine | Triethylamine | Dichloromethane | 1 hour | 95% |

Note: The data for benzoyl chloride with morpholine is included as a representative example of a reaction with a secondary aliphatic amine.

Experimental Protocols

General Safety Precautions: this compound is a corrosive and moisture-sensitive compound. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. All glassware should be thoroughly dried before use, and reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl chloride.

Protocol 1: General Procedure for the Acylation of a Primary Aromatic Amine (e.g., Aniline)

This protocol is adapted from a standard Schotten-Baumann reaction procedure.

Materials:

-

This compound (1.0 eq)

-

Aniline (1.0 eq)

-

Triethylamine (1.1 eq) or Pyridine (1.1 eq)

-

Anhydrous Dichloromethane (DCM) or Toluene

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the aniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous dichloromethane.

-

Add the this compound solution dropwise to the stirred amine solution at 0 °C over 15-30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

Protocol 2: General Procedure for the Acylation of a Secondary Aliphatic Amine (e.g., Morpholine)

This protocol is a general method for the acylation of secondary amines.

Materials:

-

This compound (1.0 eq)

-

Morpholine (1.1 eq)

-

Triethylamine (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of morpholine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at room temperature, carefully add this compound (1.0 eq) dropwise.

-

Stir the reaction mixture for 1-2 hours at room temperature. Monitor the reaction progress by TLC.

-

Upon completion, add water to the reaction mixture.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic extracts and wash with water (4x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the product.

-

If necessary, the product can be further purified by recrystallization or column chromatography.

Visualizations

Reaction Workflow

Caption: General workflow for the acylation of amines.

Signaling Pathway Analogy: Amide Bond Formation

Caption: Mechanism of amide formation.

References

Application Notes and Protocols for Reactions with 2-Chloro-4,5-difluorobenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup for reactions involving 2-Chloro-4,5-difluorobenzoyl chloride. This versatile reagent is a valuable building block in organic synthesis, particularly for the preparation of novel pharmaceuticals and agrochemicals. The protocols detailed below are based on established methodologies for similar acyl chlorides and are intended to serve as a starting point for reaction optimization.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling in a controlled laboratory environment.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Tightly fitting safety goggles and a face shield are mandatory.

-

Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber) and wear a lab coat.

-

Respiratory Protection: Use in a well-ventilated fume hood. For operations with a risk of aerosol formation, a respirator with an appropriate filter is recommended.

Handling and Storage:

-

Keep the container tightly closed and store in a cool, dry, and well-ventilated place.

-

Handle and store under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

-

Avoid contact with water, alcohols, and strong bases.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound and related compounds is presented in Table 1. This data is essential for reaction planning and execution.

| Property | This compound (Predicted/Analogous) | 2-Chloro-4-fluorobenzoyl chloride[1] | 2,4-Difluorobenzoyl chloride[2] |

| Molecular Formula | C₇H₂Cl₂F₂O | C₇H₃Cl₂FO | C₇H₃ClF₂O |

| Molecular Weight | 211.00 g/mol | 193.00 g/mol | 176.55 g/mol |

| Appearance | Colorless to light yellow liquid (Predicted) | Liquid | Liquid |

| Density | ~1.5 g/mL (Predicted) | 1.447 g/mL at 25 °C | Not available |

| Boiling Point | Not available | Not available | Not available |

| Refractive Index | Not available | n20/D 1.551 | Not available |

| Flash Point | Not available | 107.2 °C | Not available |

Experimental Protocols

The high reactivity of the acyl chloride functional group makes this compound a versatile reagent for various transformations, most notably acylation reactions.

N-Acylation of Primary and Secondary Amines

This protocol describes a general procedure for the synthesis of amides from this compound and an amine. Amides are crucial intermediates in the synthesis of many biologically active molecules, including kinase inhibitors.

Materials:

-

This compound

-

Primary or secondary amine

-

Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)

-

Tertiary amine base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))

-

Deionized water

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Inert gas supply (nitrogen or argon)

-

Standard laboratory glassware for workup and purification

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the stirred amine solution over 15-30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Friedel-Crafts Acylation

This protocol outlines a general procedure for the Friedel-Crafts acylation of an aromatic compound using this compound in the presence of a Lewis acid catalyst.[3][4][5] This reaction is a powerful tool for the formation of carbon-carbon bonds and the synthesis of aryl ketones.

Materials:

-

This compound

-

Aromatic substrate (e.g., benzene, toluene, or anisole)

-

Anhydrous Lewis acid catalyst (e.g., aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃))

-

Anhydrous inert solvent (e.g., dichloromethane (DCM) or carbon disulfide (CS₂))

-

Hydrochloric acid (1 M aqueous solution)

-

Deionized water

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert gas supply (nitrogen or argon)

-

Standard laboratory glassware for workup and purification

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, suspend the anhydrous Lewis acid (1.1 equivalents) in the anhydrous solvent.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add this compound (1.0 equivalent) to the stirred suspension.

-

After stirring for 15 minutes, add a solution of the aromatic substrate (1.0 equivalent) in the anhydrous solvent dropwise over 30 minutes, maintaining the temperature at 0-5 °C.

-

Stir the reaction mixture at room temperature for 2-12 hours, monitoring the progress by TLC.

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Application in Drug Development: Synthesis of Kinase Inhibitors

This compound is a valuable building block for the synthesis of kinase inhibitors.[6][7][8] The amide bond formed through the N-acylation reaction is a common feature in many kinase inhibitors, providing a stable linker and contributing to the overall binding affinity of the molecule to the target kinase. The fluorinated and chlorinated benzene ring can also play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the final compound.

The general workflow for the synthesis of a potential kinase inhibitor using this compound is depicted below.

Caption: General workflow for the synthesis of a potential kinase inhibitor.

Representative Signaling Pathway for a Kinase Inhibitor

While no specific signaling pathways involving this compound have been documented, molecules synthesized using this reagent could potentially target various kinases involved in cell signaling cascades, such as those implicated in cancer. A representative signaling pathway that can be targeted by a kinase inhibitor is the EGFR (Epidermal Growth Factor Receptor) pathway, which is often dysregulated in cancer.[6]

Caption: A simplified diagram of the EGFR signaling pathway.

References

- 1. 2-氯-4-氟苯甲酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2,4-Difluorobenzoyl chloride | C7H3ClF2O | CID 588081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. dovepress.com [dovepress.com]

- 7. Synthesis and Src kinase inhibitory activity of a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and evaluation of dual EGFR/AURKB inhibitors as anticancer agents for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2-Chloro-4,5-difluorobenzoyl Chloride in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-chloro-4,5-difluorobenzoyl chloride as a versatile building block in the synthesis of pharmaceutical intermediates. This reagent is particularly valuable for introducing the 2-chloro-4,5-difluorobenzoyl moiety into molecules, a common strategy in medicinal chemistry to enhance biological activity. The protocols and data presented herein are intended to serve as a practical guide for laboratory synthesis and process development.

Introduction

This compound is a reactive acylating agent widely employed in the synthesis of a variety of biologically active compounds. The presence of chlorine and fluorine atoms on the benzene ring can significantly influence the physicochemical properties of the resulting molecules, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This makes it a valuable precursor for the development of novel therapeutics, including kinase inhibitors, antibacterial agents, and antiviral compounds.

The primary application of this compound in pharmaceutical synthesis is in the formation of amide bonds through N-acylation of amines and heterocyclic compounds. This reaction is a cornerstone of medicinal chemistry for the construction of diverse molecular scaffolds.

Applications in Pharmaceutical Intermediate Synthesis

This compound serves as a key starting material or intermediate in the synthesis of several classes of pharmaceutically relevant molecules.

Synthesis of Kinase Inhibitors (e.g., EGFR Inhibitors)

The 2-chloro-4,5-difluorobenzoyl scaffold is found in a number of potent kinase inhibitors. For instance, derivatives of this compound have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[2] The general approach involves the acylation of a suitably substituted aniline or heterocyclic amine to introduce the benzoyl moiety, which often plays a crucial role in binding to the kinase active site.